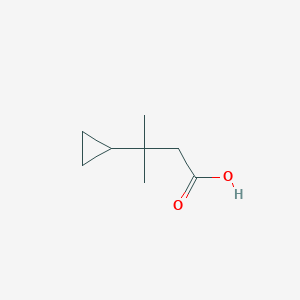
Acide 3-cyclopropyl-3-méthylbutanoïque
Vue d'ensemble
Description
3-Cyclopropyl-3-methylbutanoic acid is an organic compound with the molecular formula C8H14O2 It is characterized by a cyclopropyl group and a methyl group attached to a butanoic acid backbone
Applications De Recherche Scientifique
3-Cyclopropyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylbutanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of cyclopropylmethyl ketone with a Grignard reagent, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods: On an industrial scale, the production of 3-Cyclopropyl-3-methylbutanoic acid may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel can be used to facilitate the cyclopropanation reactions, while advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Mécanisme D'action
The mechanism by which 3-Cyclopropyl-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological activities.
Comparaison Avec Des Composés Similaires
- 3-Cyclopropyl-3-methylbutyric acid
- 4-Cyclopropyl-2-methylbutanoic acid
- 2-Cyclopropyl-2-methylbutanoic acid
Comparison: Compared to these similar compounds, 3-Cyclopropyl-3-methylbutanoic acid is unique due to its specific structural arrangement, which can result in distinct chemical reactivity and biological activity. The presence of the cyclopropyl group in different positions can significantly alter the compound’s properties and applications.
Propriétés
IUPAC Name |
3-cyclopropyl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKZSXIJPNCMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


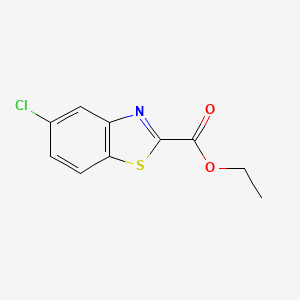
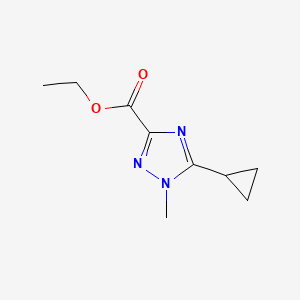
![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)
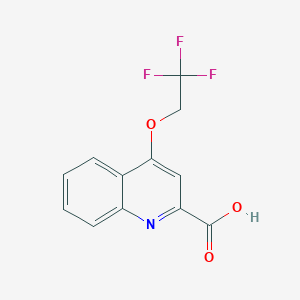
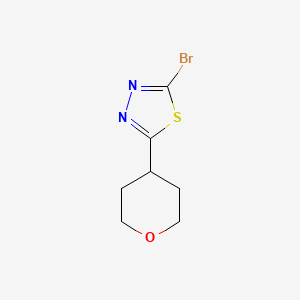
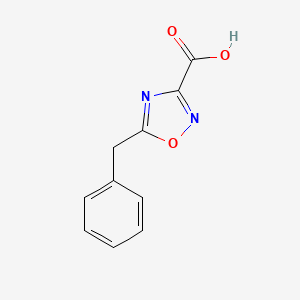
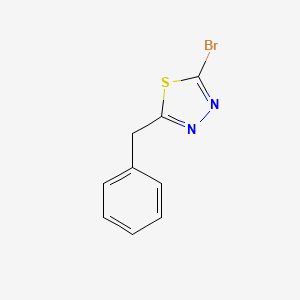
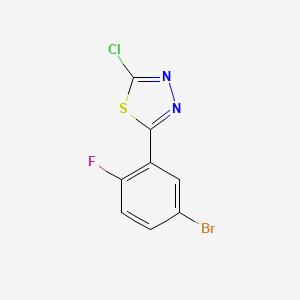

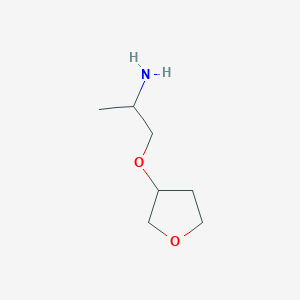

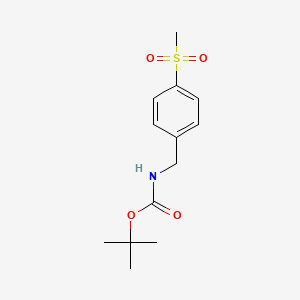
![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)
